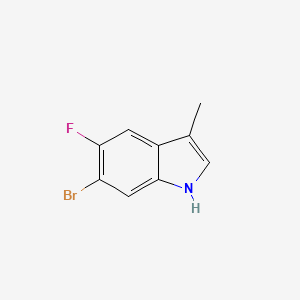

6-Bromo-5-fluoro-3-methyl-1H-indole

Description

The investigation of specifically substituted indoles like 6-Bromo-5-fluoro-3-methyl-1H-indole is driven by the quest for novel molecules with tailored properties. The strategic placement of different functional groups on the indole (B1671886) ring can dramatically influence its electronic and steric characteristics, thereby affecting its reactivity and potential applications.

The indole is an aromatic heterocyclic organic compound with the formula C₈H₇N. wikipedia.org It possesses a bicyclic structure, consisting of a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring. wikipedia.org This fundamental structure is a key component in a vast array of biologically active molecules. researchgate.netnih.gov More than 85% of all biologically-active chemical entities contain a heterocycle, highlighting their central role in modern drug design. nih.gov The prevalence of the indole scaffold in nature and its ability to interact with a multitude of biological receptors have established it as a "privileged structure" in medicinal chemistry. nih.gov

The indole ring system is a cornerstone in the synthesis of complex molecules, including pharmaceuticals and natural products. numberanalytics.com Its versatility allows for functionalization at various positions, leading to a wide spectrum of derivatives with diverse applications. numberanalytics.com

The introduction of halogen atoms (halogenation) and alkyl groups (alkylation) onto the indole scaffold are powerful strategies for modifying its properties. acs.orgfrontiersin.org These modifications are not arbitrary; they are deliberate alterations aimed at fine-tuning the molecule's characteristics for specific purposes.

Halogenation plays a pivotal role in altering the electronic nature of the indole ring. The introduction of halogens like bromine and fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The development of methods for the regioselective halogenation of indoles is an active area of research, with various strategies employed to control the position of halogen substitution. acs.orgresearchgate.netresearchgate.net For instance, the use of specific catalysts and directing groups can achieve halogenation at desired positions, such as C4, C2, or C3. acs.orgresearchgate.netnih.gov

Alkylation , the addition of an alkyl group, is another crucial functionalization technique. The position of alkylation on the indole ring can be controlled to produce either N-alkylated or C-alkylated products, each with distinct properties. nih.gov While C3 is typically the most nucleophilic and favored site for alkylation, methods have been developed to achieve selective alkylation at other positions, including C2. frontiersin.orgnih.gov The "magic methyl effect," where the addition of a methyl group can significantly enhance a compound's pharmacological properties, underscores the importance of alkylation in drug discovery. acs.org

The specific combination of substituents in this compound—a bromine atom at the 6-position, a fluorine atom at the 5-position, and a methyl group at the 3-position—makes it a compound of significant interest. The presence of two different halogens, bromo and fluoro, offers a unique electronic profile. Fluorine, being highly electronegative, can alter the acidity of the N-H bond and influence intermolecular interactions. Bromine, a larger halogen, can also modulate biological activity and provide a site for further chemical modifications through cross-coupling reactions.

Research involving this compound and structurally related compounds falls into several key domains:

Synthetic Methodology: Developing efficient and selective methods for the synthesis of polysubstituted indoles remains a critical area of research. organic-chemistry.org This includes the exploration of novel catalysts and reaction conditions to control the regioselectivity of halogenation and alkylation.

Medicinal Chemistry: Given the prevalence of substituted indoles in pharmaceuticals, a significant research effort is directed towards exploring the biological activities of compounds like this compound. nih.govnih.gov This includes screening for potential applications as antimicrobial agents or in other therapeutic areas.

Materials Science: Indole-based molecules are also being investigated for their potential in materials science, such as in the development of organic electronics. numberanalytics.com The specific electronic properties conferred by the bromo, fluoro, and methyl substituents could make this compound a candidate for such applications.

Below is a table summarizing the key properties of the parent compound, 6-Bromo-5-fluoroindole.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFN | sigmaaldrich.com |

| Molecular Weight | 214.03 g/mol | sigmaaldrich.com |

| Melting Point | 82-84 °C | sigmaaldrich.com |

| CAS Number | 259860-08-7 | sigmaaldrich.com |

The following table details the chemical information for the specific compound of interest, this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrFN | uni.lu |

| Monoisotopic Mass | 226.9746 Da | uni.lu |

| CAS Number | 1360946-09-3 | chemsrc.com |

| Predicted XlogP | 3.2 | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-fluoro-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQPCVKUKYNDIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=CC(=C(C=C12)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360946-09-3 | |

| Record name | 6-bromo-5-fluoro-3-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Chemistry of 6 Bromo 5 Fluoro 3 Methyl 1h Indole and Its Analogues

Retrosynthetic Analysis of 6-Bromo-5-fluoro-3-methyl-1H-indole

A retrosynthetic analysis of this compound suggests several key bond disconnections to identify potential starting materials. The indole (B1671886) ring itself is a primary target for disconnection, leading back to substituted anilines and a three-carbon synthon. The most common and historically significant approach for indole synthesis is the Fischer indole synthesis, which would involve the disconnection of the N1-C2 and C3a-C7a bonds.

This strategy would begin with a suitably substituted phenylhydrazine (B124118), specifically (4-bromo-5-fluorophenyl)hydrazine, and propanal or a propanal equivalent. The substituents on the phenyl ring, the bromo and fluoro groups, would need to be in the correct positions on the starting aniline (B41778) precursor to the hydrazine.

Alternatively, disconnections involving the formation of the C2-C3 bond or the cyclization of a pre-formed N-aryl enamine are also viable. These approaches might offer advantages in terms of controlling regioselectivity and introducing the desired substituents. For instance, a palladium-catalyzed cyclization could start from an ortho-haloaniline derivative.

The methyl group at the C3 position can be introduced either through the choice of the carbonyl component in a Fischer synthesis (in this case, propanal) or by a separate C3-alkylation step on a pre-formed 6-bromo-5-fluoroindole core. The latter allows for more flexibility but may require protecting groups and can sometimes lead to mixtures of products.

Established Methodologies for Indole Ring Construction and Derivatization

The construction of the indole ring is a well-established field in organic chemistry, with numerous named reactions and modern variants developed to improve yield, regioselectivity, and substrate scope.

Contemporary Adaptations of the Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis. wikipedia.org It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.org The classical conditions often require strong acids and high temperatures. organic-chemistry.org

Modern adaptations have focused on milder reaction conditions and expanding the substrate scope. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the N-arylhydrazone intermediate in situ. wikipedia.org This approach avoids the often-unstable phenylhydrazines and allows for the synthesis of a wider range of substituted indoles. Other developments include the use of microwave irradiation to accelerate the reaction and the application of Lewis acids to improve yields and selectivity. tandfonline.com

Palladium-Catalyzed Annulations and Cross-Coupling Strategies for Halogenated Indoles

Palladium catalysis has become an indispensable tool in the synthesis and functionalization of indoles, particularly halogenated indoles. nih.govresearchgate.net These methods offer high efficiency and functional group tolerance. nih.gov Palladium-catalyzed reactions can be used to construct the indole ring itself or to introduce substituents onto a pre-existing indole core. researchgate.net

One common strategy is the palladium-catalyzed direct arylation of indoles with aryl chlorides, which provides a straightforward method for C-H functionalization. acs.org For the synthesis of the indole ring, palladium-catalyzed intramolecular C-H activation of enamines has been developed, which can be achieved under mild conditions using visible light photoredox catalysis. nih.gov The Catellani-type reaction, which involves palladium/norbornene cooperative catalysis, is another effective method for the vicinal difunctionalization of an aryl halide, enabling the synthesis of complex indoles. nih.gov

Directed Ortho-Metalation and Related Approaches for Aryl Halide Precursors

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. youtube.com This technique utilizes a directing group to position a metalating agent, typically an organolithium reagent, at the adjacent ortho position. youtube.comyoutube.com The resulting aryl-metal intermediate can then react with various electrophiles to introduce a wide range of substituents.

In the context of synthesizing precursors for this compound, DoM can be used to introduce the necessary halogen substituents onto an aniline or phenol (B47542) derivative. For example, an O-carbamate group can direct lithiation to the ortho position, allowing for subsequent bromination or fluorination. nih.gov While the direct metalation of aryl iodides was once considered challenging, methods for the directed ortho-lithiation of iodopyridines have been developed, expanding the scope of DoM. acs.org

Green Chemistry Principles in Indole Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis of indoles to reduce the environmental impact of chemical processes. nih.govtandfonline.com This includes the use of greener solvents, such as water or ethanol, and the development of catalyst-free or metal-free reaction conditions. nih.govrsc.org

Microwave-assisted organic synthesis has emerged as a valuable green technique for indole synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. tandfonline.comtandfonline.com The use of nanocatalysts is another promising green approach, offering high catalytic activity and the potential for catalyst recycling. beilstein-journals.org Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are also considered green as they reduce the number of synthetic steps and the amount of waste generated. rsc.org

Regioselective Introduction of Bromo, Fluoro, and Methyl Substituents

The precise placement of bromo, fluoro, and methyl groups on the indole ring is crucial for determining the final properties of the molecule.

The introduction of the bromo and fluoro substituents is typically achieved through electrophilic aromatic substitution on a suitable aniline or indole precursor. The directing effects of the existing substituents on the ring will determine the position of the incoming electrophile. For the synthesis of 6-bromo-5-fluoroindole, one synthetic route starts from 4-bromo-5-fluoro-2-nitrotoluene, which is then reduced to the corresponding aniline and cyclized. chemicalbook.com

The methyl group at the C3 position can be introduced in several ways. In a Fischer indole synthesis, the use of propanal as the carbonyl component will directly install the methyl group at C3. Alternatively, a pre-formed 6-bromo-5-fluoroindole can be alkylated at the C3 position. This can be achieved by first protecting the indole nitrogen, for example as a tert-butyldimethylsilyl (TBDMS) derivative, followed by lithiation at C3 and reaction with an electrophile like methyl iodide. orgsyn.org Palladium-catalyzed C-H functionalization reactions can also be employed for the direct introduction of a methyl group. nih.gov

Interactive Data Table: Synthetic Methods for Indole Derivatives

| Method | Key Features | Starting Materials | Target Moiety |

| Fischer Indole Synthesis | Acid-catalyzed cyclization. wikipedia.org | Phenylhydrazine, Aldehyde/Ketone. wikipedia.org | Indole core. wikipedia.org |

| Buchwald Modification | Palladium-catalyzed in situ formation of hydrazone. wikipedia.org | Aryl bromide, Hydrazone. wikipedia.org | Substituted indoles. wikipedia.org |

| Palladium-Catalyzed Annulation | Intramolecular C-H activation. nih.gov | Enamines. nih.gov | Indole core. nih.gov |

| Directed Ortho-Metalation | Regioselective functionalization. youtube.com | Aryl with directing group. nih.gov | Substituted aryl precursors. nih.gov |

| Green Synthesis | Use of green solvents, catalysts, and energy sources. nih.govtandfonline.com | Varies depending on specific method. | Indole derivatives. nih.govtandfonline.com |

Strategies for Site-Specific Bromination and Fluorination of Indole Precursors

The introduction of halogen atoms onto the indole ring requires precise control of regioselectivity. The preferred site for electrophilic substitution on an unsubstituted indole is the electron-rich C3 position. bhu.ac.in Therefore, to achieve halogenation on the benzene (B151609) portion of the molecule, such as at the C5 and C6 positions, strategies often involve starting with an already substituted benzene precursor or employing directing groups.

Electrophilic aromatic halogenation is a standard method for introducing halogens to aromatic systems. wikipedia.org For less reactive substrates, this typically requires a Lewis acid catalyst like FeCl₃ or FeBr₃ to form a highly electrophilic complex that the aromatic ring can attack. wikipedia.org However, highly activated systems like phenols can react without a catalyst. wikipedia.org In the context of indoles, the reactivity of the pyrrole (B145914) ring often complicates direct halogenation of the carbocyclic ring.

A common approach is to begin with a pre-functionalized aniline derivative. For instance, the synthesis of 6-chloro-5-fluoroindole (B46869) can be achieved by starting with 3-chloro-4-fluoroaniline, which undergoes a reaction with boron trichloride (B1173362) and chloromethyl cyanide, followed by reduction and cyclization. google.com A documented synthesis of the core structure, 6-bromo-5-fluoro-1H-indole, involves the reductive cyclization of an enamine precursor, 2-(4-bromo-5-fluoro-2-nitrophenyl)-N,N-dimethyl-ethenamine. This reaction, using iron in acetic acid at 90°C, provides the desired indole in high yield (89%). chemicalbook.com

Modern biocatalytic methods offer an alternative with exceptional regioselectivity. FAD-dependent halogenase enzymes, such as RebH and its variants, can perform selective halogenation on various indole derivatives. nih.govfrontiersin.org These enzymes can halogenate indoles at the most electrophilic site, which is typically the C3 position for indoles lacking substituents at C2 and C3. frontiersin.org Engineered RebH variants have demonstrated the ability to halogenate a broad spectrum of indoles, including those with electron-withdrawing groups like 5-nitroindole, and can be used for both chlorination and bromination. nih.gov

| Method | Reagents/Catalyst | Typical Position | Key Features | References |

| Electrophilic Halogenation | Br₂, Cl₂, Lewis Acid (e.g., FeCl₃) | C3 (unsubstituted indole) | Standard method; regioselectivity can be an issue. | bhu.ac.inwikipedia.org |

| Reductive Cyclization | Substituted Aniline/Nitroarene, Fe/AcOH | Depends on precursor | High yield for specific isomers. | chemicalbook.com |

| Enzymatic Halogenation | Halogenase (e.g., RebH), Halide Salt, FAD | C3, C5, C7 (Enzyme dependent) | High regioselectivity; green chemistry conditions. | nih.govfrontiersin.org |

| Oxone-Halide System | Oxone, KX (X=Cl, Br) | C2 or C3 | Green method; selectivity controlled by N-protecting group. organic-chemistry.org |

Stereoselective and Regioselective Methylation at C3

The introduction of a methyl group at the C3 position is a critical step in the synthesis of the target compound. The C3 position of indole is the most nucleophilic and thus the most common site for electrophilic attack, making C3-alkylation a highly regioselective process. bhu.ac.in

Several methods exist to achieve C3-methylation:

Classical Synthesis: The Fischer indole synthesis can be adapted to produce 3-methylindoles directly. For example, reacting phenylhydrazine with propionaldehyde, followed by acid-catalyzed cyclization with zinc chloride, yields 3-methylindole (B30407) (skatole). chemicalbook.com Another classical approach involves the reduction of indole-3-carboxaldehyde, which can be achieved using a copper chromite catalyst under a hydrogen atmosphere to give 3-methylindole in 97% yield. google.com

Metal-Catalyzed Alkylation: Modern catalytic methods provide efficient routes. Iridium and ruthenium complexes can catalyze the C3-methylation of indoles using methanol (B129727) as the methylating agent through a "borrowing hydrogen" or "transfer hydrogenation" methodology. researchgate.netrsc.org A palladium-catalyzed cyclization of o-dihaloarenes and N-allylamines has also been developed as a general protocol for synthesizing N-substituted 3-methylindoles in good to excellent yields. acs.org

Enzymatic Methylation: For stereoselective synthesis, particularly when creating a quaternary stereocenter, S-adenosyl methionine (SAM)-dependent methyltransferases are highly effective. nih.govresearchgate.net The enzyme PsmD, for example, performs stereo- and regioselective methylation at the C3 position of various indole substrates to form a pyrroloindole moiety with excellent enantioselectivity (>99% ee). nih.govnih.govuni-duesseldorf.de This biocatalytic approach operates under mild conditions and offers a powerful alternative to traditional chemical synthesis. nih.gov

| Method | Reagents/Catalyst | Substrate Example | Yield | Key Features | References |

| Fischer Synthesis | Propionaldehyde Phenylhydrazone, ZnCl₂ | Phenylhydrazine | - | Classic, industrial method. | chemicalbook.com |

| Aldehyde Reduction | Indole-3-carboxaldehyde, H₂, Copper Chromite | Indole-3-carboxaldehyde | 97% | High yield reduction. | google.com |

| Borrowing Hydrogen | Methanol, Iridium Catalyst | Indole | - | Uses methanol as a green methyl source. | rsc.org |

| Enzymatic Methylation | SAM, Methyltransferase (PsmD) | Tryptamine derivatives | >99% ee | High stereoselectivity and regioselectivity. | nih.govresearchgate.netnih.gov |

Post-Synthetic Functionalization of the Indole Nitrogen (N1) for Derivative Synthesis

After constructing the core this compound skeleton, the indole nitrogen (N1) provides a handle for further diversification. Direct functionalization of the N-H bond can sometimes compete with reactions at the C3 position. researchgate.net To promote N1 reactivity, strategies include installing a blocking group at the C3 position or an electron-withdrawing group at C2 to increase the acidity of the N-H bond. researchgate.net

Common N1-functionalization reactions include:

N-Alkylation/N-Sulfonylation: This is typically achieved by deprotonating the indole with a base followed by reaction with an electrophile. mdpi.com Common bases include sodium hydride (NaH) in DMF or potassium carbonate (K₂CO₃). researchgate.netmdpi.com This allows for the installation of various groups, such as methyl, benzyl (B1604629), and tosyl, in high yields. mdpi.com

N-Arylation: The formation of an N-aryl bond can be accomplished using copper- or palladium-catalyzed cross-coupling reactions. nih.gov For example, diaryliodonium salts can react with N-unsubstituted indoles in the presence of a copper iodide catalyst. nih.gov

N-Vinylation: A palladium-catalyzed deoxygenative coupling has been reported for the N-vinylation of indoles using vinyl ethers, which proceeds with high N1-regioselectivity. researchgate.net

Protecting Groups: The N1 position is often protected during multi-step syntheses to prevent unwanted side reactions. Common protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can be installed and later removed. acs.org The choice of protecting group can also influence the regioselectivity of other reactions. youtube.com

| Reaction Type | Reagents | Base | Key Features | References |

| N-Methylation | MeI | NaH or K₂CO₃ | Standard alkylation procedure. | mdpi.com |

| N-Benzylation | BnBr | NaH or K₂CO₃ | Introduces a benzyl group. | mdpi.com |

| N-Tosylation | TsCl | NaH | Installs a robust sulfonyl protecting group. | mdpi.com |

| N-Vinylation | Vinyl Ether, Pd-catalyst | - | Catalytic method for N1-regioselective vinylation. | researchgate.net |

| N-Arylation | Diaryliodonium Salt, CuI | - | Copper-catalyzed cross-coupling. | nih.gov |

Optimization of Reaction Conditions and Yields for Halogenated Indole Compounds

Maximizing the efficiency and yield of synthetic steps is crucial. Optimization can involve fine-tuning various parameters, including catalysts, solvents, bases, and temperature.

For the synthesis of halogenated indoles, several factors are critical:

Solvent Choice: The reaction medium can significantly impact yield and selectivity. In a green halogenation protocol using an oxone-halide system, acetonitrile (B52724) was identified as the ideal solvent, leading to yields as high as 92% for C2 halogenation. organic-chemistry.org In a different context, a ring-expansion reaction to form quinazolines from indoles was found to be optimal in methanol, which minimized oxidative degradation of the starting material. youtube.com

Base Selection: In nucleophilic substitution reactions involving 3-halogenated indoles, the choice of base can dramatically alter the product distribution. For the reaction of 3-bromoindole with 4-methylthiophenol, using K₂CO₃ led to a mixture of the desired substitution product and a reduced indole. Switching to the stronger base Cs₂CO₃ significantly favored the formation of the desired sulfide (B99878) product. mdpi.com

Catalyst and Reaction Conditions: In the palladium-catalyzed synthesis of 3-methylindoles, low catalyst loading was sufficient to achieve good to excellent yields across a broad range of substrates. acs.org For enzymatic reactions, optimization is key to achieving preparative-scale transformations. A design-of-experiment (DoE) approach for the PsmD-catalyzed methylation identified optimal conditions of 35°C and pH 7.5. nih.gov Furthermore, implementing a cofactor recycling system for S-adenosyl methionine (SAM) was essential for the economic feasibility of the process on a larger scale. nih.govuni-duesseldorf.de

| Reaction | Parameter Optimized | Optimal Condition | Result | Reference |

| C2-Halogenation | Solvent | Acetonitrile | Up to 92% yield. | organic-chemistry.org |

| Nucleophilic Substitution | Base | Cs₂CO₃ over K₂CO₃ | Improved selectivity for desired product. | mdpi.com |

| Enzymatic C3-Methylation | Temperature | 35°C | Best conversion rate. | nih.gov |

| Enzymatic C3-Methylation | Cofactor | SAM recycling system | Enabled preparative scale synthesis. | nih.gov |

Chemical Reactivity and Mechanistic Pathways of 6 Bromo 5 Fluoro 3 Methyl 1h Indole

Reactivity of the Indole (B1671886) Ring System under Electrophilic Aromatic Substitution Conditions

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.govbhu.ac.in The pyrrole (B145914) moiety of the indole is particularly reactive, with the C3 position being the most nucleophilic and thus the preferred site for electrophilic attack. bhu.ac.inresearchgate.netic.ac.uk This preference is attributed to the ability of the nitrogen atom's lone pair to stabilize the resulting cationic intermediate, the arenium ion, without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in

In the case of 6-bromo-5-fluoro-3-methyl-1H-indole, the C3 position is already occupied by a methyl group. Consequently, electrophilic attack is directed to other positions on the indole ring. Generally, if the C3 position is substituted, the electrophile will attack the C2 position. rsc.org However, the presence of halogen substituents on the benzene portion of the indole ring can influence the regioselectivity of the reaction.

The reactivity of substituted indoles in EAS reactions is demonstrated in the following table, which summarizes the outcomes of various electrophilic substitution reactions on different indole substrates.

| Indole Derivative | Electrophile | Product(s) | Reference |

| N-t-Bu-indole | Dimethyliminium chloride | 3-substituted indole | nih.gov |

| 2-Trifluoromethylindole | NCS, NBS, Br₂, Iodine | 3-chloro-, 3-bromo-, 3-iodoindoles | nih.gov |

| Indole | HCl | 3-protonated indolium cation | bhu.ac.in |

Transition Metal-Catalyzed Coupling Reactions of Bromo-Substituted Indoles

The bromine atom at the C6 position of this compound serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netthermofisher.commdpi.com

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.orgyoutube.com This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov The bromine atom of this compound is an excellent substrate for Suzuki-Miyaura coupling, allowing for the introduction of various aryl, heteroaryl, and alkyl groups at the C6 position. mdpi.com The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The site-selectivity of Suzuki-Miyaura couplings on polyhalogenated heteroarenes can often be controlled by the nature of the halogens and the reaction conditions. rsc.org

Beyond the Suzuki-Miyaura coupling, the bromo-substituted indole is a suitable substrate for other important palladium-catalyzed reactions:

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov The reaction of this compound with various alkynes would lead to the corresponding 6-alkynyl-substituted indoles. thieme-connect.deresearchgate.net The efficiency of the Sonogashira reaction can be influenced by the steric and electronic properties of the substituents on both the aryl bromide and the alkyne. acs.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. mdpi.com This would allow for the introduction of vinyl groups at the C6 position of the indole.

Stille Reaction: This reaction involves the coupling of an organotin compound with an organohalide. mdpi.com While effective, the toxicity of the organotin reagents has led to a preference for other coupling methods like the Suzuki-Miyaura reaction.

The following table summarizes key features of these transition metal-catalyzed coupling reactions.

| Reaction | Coupling Partners | Catalyst System (Typical) | Key Feature |

| Suzuki-Miyaura | Organoboron compound + Organohalide | Pd catalyst, Base | Mild conditions, functional group tolerance libretexts.orgnih.gov |

| Sonogashira | Terminal alkyne + Aryl/vinyl halide | Pd catalyst, Cu(I) cocatalyst, Base | Formation of C(sp)-C(sp²) bonds nih.gov |

| Heck | Alkene + Unsaturated halide | Pd catalyst, Base | Formation of substituted alkenes mdpi.com |

| Stille | Organotin compound + Organohalide | Pd catalyst | Versatile C-C bond formation mdpi.com |

Impact of Halogen and Methyl Substituents on Electronic Distribution and Reactive Sites

The electronic properties of the substituents on the indole ring significantly influence its reactivity.

Methyl Group: Alkyl groups, such as the methyl group at C3, are generally considered to be weakly electron-donating through an inductive effect. nih.gov This electron-donating character can slightly activate the ring towards electrophilic substitution.

Photochemical and Electrochemical Reactivity Considerations for Halogenated Indoles

The presence of halogen atoms on the indole ring opens up possibilities for photochemical and electrochemical reactions.

Photochemical Reactivity: Aryl halides can undergo photochemically induced reactions. For instance, light can drive the C-H alkylation of indoles in the presence of α-iodosulfones through the formation of photoactive electron donor-acceptor (EDA) complexes. nih.gov Halogenated compounds can also participate in photoelimination reactions. harvard.edu The specific photochemical behavior of this compound would depend on the reaction conditions and the other reagents present.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for a substituted indole, such as this compound, relies heavily on a synergistic approach combining kinetic experiments and various spectroscopic techniques. While specific detailed studies on this exact molecule are not extensively available in public literature, the principles of mechanistic investigation for substituted indoles are well-established. This section will outline the methodologies and expected findings from such studies, drawing parallels from research on related halogenated and alkylated indole derivatives.

Kinetic studies are fundamental in determining the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. This data provides insight into the molecularity of the rate-determining step and allows for the calculation of important thermodynamic parameters. For instance, in the electrophilic substitution reactions common to indoles, kinetic analysis can help distinguish between different proposed mechanisms.

Spectroscopic methods are indispensable for identifying the structures of reactants, intermediates, and products, as well as for monitoring the progress of a reaction over time. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed structural information at the molecular level.

Investigating Electrophilic Aromatic Substitution:

Indole and its derivatives are known to be electron-rich heterocyclic compounds that readily undergo electrophilic aromatic substitution, with a strong preference for the C3 position. The presence of a methyl group at C3 in this compound blocks this primary site of reaction. Consequently, electrophilic attack is anticipated to occur at other positions on the indole ring, likely on the benzene portion, guided by the directing effects of the bromo and fluoro substituents.

A kinetic study of an electrophilic substitution reaction, for example, nitration, on this compound would involve monitoring the disappearance of the starting material or the appearance of the product over time. This can be achieved using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The data obtained would be used to determine the reaction order with respect to the indole, the electrophile, and any catalyst used.

A hypothetical kinetic experiment for the nitration of this compound could yield data as presented in the interactive table below. Such data would be instrumental in formulating a rate law for the reaction.

Interactive Data Table: Hypothetical Kinetic Data for the Nitration of this compound

| Experiment | Initial [Indole] (M) | Initial [HNO₃] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |

Note: This data is illustrative and intended to represent the type of information gathered from a kinetic study.

Spectroscopic Analysis of Reaction Pathways:

Spectroscopic analysis would be employed to identify the products of such a reaction and to gain insight into the reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation. In the case of an electrophilic substitution reaction, NMR would be used to determine the position of the incoming electrophile on the indole ring. The changes in chemical shifts and coupling constants of the aromatic protons and carbons would provide definitive evidence for the regioselectivity of the reaction. For instance, the introduction of a nitro group would cause a significant downfield shift for the protons and carbons ortho and para to its position.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the reactants and products. The appearance of new characteristic absorption bands, for example, the symmetric and asymmetric stretching vibrations of a nitro group (typically around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹), would confirm the success of a nitration reaction.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the product, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information and support the proposed structure of the product.

By combining the kinetic data with the structural information obtained from these spectroscopic techniques, a detailed reaction mechanism can be proposed. This would include the identification of the rate-determining step, the nature of any intermediates (such as a sigma complex in electrophilic aromatic substitution), and the factors controlling the regioselectivity of the reaction.

Advanced Structural and Spectroscopic Characterization of 6 Bromo 5 Fluoro 3 Methyl 1h Indole

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 6-Bromo-5-fluoro-3-methyl-1H-indole in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show a broad singlet for the N-H proton of the indole (B1671886) ring, typically in the downfield region. The aromatic region would feature distinct signals for the protons at the C2, C4, and C7 positions, with their chemical shifts and coupling patterns influenced by the adjacent bromo and fluoro substituents. A characteristic singlet in the upfield region corresponds to the three protons of the methyl group at the C3 position.

¹³C NMR: The carbon-13 NMR spectrum reveals the electronic environment of each carbon atom. The spectrum for this compound would display nine unique signals corresponding to its nine carbon atoms. The chemical shifts of the aromatic carbons (C2, C3a, C4, C5, C6, C7, C7a) are influenced by the electronegativity of the halogen substituents and their position on the indole ring. The signal for the methyl carbon (C3-CH₃) would appear at the high-field end of the spectrum.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial tool. It typically shows a single resonance for the fluorine atom at the C5 position. The chemical shift of this signal is sensitive to the electronic environment, and its coupling with nearby protons (³JH-F) can further confirm the substitution pattern on the aromatic ring. For similar 6-fluoro-3-methyl-1H-indole structures, the ¹⁹F NMR signal appears around -121.75 ppm. rsc.org

Expected NMR Data for this compound Note: The following table is based on predicted values and data from analogous compounds, as direct experimental data is not publicly available.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | N1-H | ~8.0-8.2 | br s | Broad singlet, exchangeable with D₂O |

| ¹H | C2-H | ~7.0-7.2 | s | Singlet due to adjacent C3-substituent |

| ¹H | C4-H | ~7.4-7.6 | d | Coupling to ⁵JH4-F5 |

| ¹H | C7-H | ~7.3-7.5 | d | Coupling to ⁴JH7-F5 |

| ¹H | C3-CH₃ | ~2.3-2.4 | s | Sharp singlet for the methyl group |

| ¹³C | C2 | ~122-125 | - | - |

| ¹³C | C3 | ~110-112 | - | - |

| ¹³C | C3-CH₃ | ~9-10 | - | Methyl carbon signal rsc.org |

| ¹³C | C3a | ~128-130 | - | - |

| ¹³C | C4 | ~112-114 (d) | - | Shows C-F coupling |

| ¹³C | C5 | ~155-159 (d) | - | Large one-bond C-F coupling (¹JC-F) |

| ¹³C | C6 | ~104-106 (d) | - | Shows C-F coupling |

| ¹³C | C7 | ~123-125 | - | - |

| ¹³C | C7a | ~132-134 | - | - |

| ¹⁹F | C5-F | ~ -125 | s | Chemical shift relative to CFCl₃ rsc.org |

Mass Spectrometric Techniques for Precise Molecular Mass Determination and Fragmentation Pattern Analysis (HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound (C₉H₇BrFN). The theoretical monoisotopic mass is 226.9746 Da. uni.lu HRMS can confirm this mass with high precision (typically to within 5 ppm), which is a key step in identifying the compound. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) to aid in identification using ion mobility-mass spectrometry. uni.lu

Predicted HRMS Adducts and Collision Cross Sections

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 227.98188 | 140.0 |

| [M+Na]⁺ | 249.96382 | 155.3 |

| [M-H]⁻ | 225.96732 | 144.7 |

| [M]⁺ | 226.97405 | 158.3 |

Data sourced from predicted values. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): When coupled with chromatographic separation (GC or LC), MS can analyze the compound's purity and identify its fragmentation patterns. In electron ionization (EI) mode, commonly used in GC-MS, the molecular ion peak (M⁺) would be clearly visible. Due to the presence of bromine, this peak would appear as a characteristic doublet with a nearly 1:1 intensity ratio (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways for indoles include the loss of the methyl group (-15 Da), cleavage of the pyrrole (B145914) ring, and loss of HCN (-27 Da).

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups within the molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would show a sharp absorption band around 3400 cm⁻¹ corresponding to the N-H stretching vibration. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. The region from 1600 to 1450 cm⁻¹ is characteristic of aromatic C=C ring stretching. The presence of the C-F and C-Br bonds would give rise to strong absorptions in the fingerprint region, typically around 1250-1000 cm⁻¹ for the C-F stretch and below 700 cm⁻¹ for the C-Br stretch.

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Indole) | Stretch | ~3400 | Medium-Sharp |

| C-H (Aromatic) | Stretch | 3100-3000 | Medium |

| C-H (Methyl) | Stretch | 2950-2850 | Medium |

| C=C (Aromatic) | Ring Stretch | 1600-1450 | Medium-Strong |

| C-F | Stretch | 1250-1000 | Strong |

| C-Br | Stretch | 700-500 | Strong |

Electronic Absorption and Emission Spectroscopy for Optical Properties

UV-Visible spectroscopy measures the electronic transitions within a molecule and provides information about its chromophore system. The indole ring is a well-known chromophore that typically exhibits two main absorption bands in the ultraviolet region. The first, more intense band (¹Bb) appears around 200-230 nm, and a second, broader band with fine structure (¹La) appears around 260-290 nm. nist.gov

For this compound, the bromine and fluorine atoms act as auxochromes. Their electron-donating and -withdrawing effects, combined with those of the methyl group, are expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths.

Fluorescence spectroscopy can probe the emission properties of the compound. Many indole derivatives are known to be fluorescent, emitting light after being excited by UV radiation. acs.org The specific emission wavelength and quantum yield would depend on the precise substitution pattern and the solvent environment.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles. While specific crystallographic data for this compound is not publicly available, analysis of related structures provides insight into the expected findings. For example, the crystal structure of 6-Bromo-1H-indole-3-carboxylic acid reveals how indole molecules can pack in the crystal lattice, often forming hydrogen-bonded dimers through their N-H and functional groups. nih.gov

For this compound, X-ray analysis would confirm the planarity of the bicyclic indole system and determine the precise spatial arrangement of the bromo, fluoro, and methyl substituents. It would also reveal intermolecular interactions, such as N-H···F or N-H···Br hydrogen bonds, which govern the crystal packing.

Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, is a standard technique for purity analysis of indole derivatives. rsc.org A C18 column with a mobile phase gradient, typically of water and acetonitrile (B52724) or methanol (B129727), would be used. The purity of this compound can be determined by integrating the area of its peak relative to the total peak area in the chromatogram, often monitored by a UV detector set to one of the molecule's absorption maxima.

Gas Chromatography (GC): For volatile and thermally stable compounds like this indole derivative, GC is an effective method for purity assessment. rsc.org Using a capillary column and a flame ionization detector (FID), the technique provides high-resolution separation. As mentioned, coupling GC with a mass spectrometer (GC-MS) provides both retention time and mass spectral data, making it a powerful tool for identification and purity confirmation.

Computational and Theoretical Studies on 6 Bromo 5 Fluoro 3 Methyl 1h Indole

Quantum Chemical Investigations of Electronic Structure and Molecular Conformation

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. mdpi.com It is employed to optimize the molecular geometry and to calculate ground state properties. For substituted indoles, DFT calculations can elucidate how the electron density is distributed across the molecule, which is crucial for understanding its reactivity and intermolecular interactions. rsc.org

DFT studies on various indole (B1671886) derivatives have shown that substituents significantly influence the electronic properties of the indole ring. chemrxiv.org For 6-Bromo-5-fluoro-3-methyl-1H-indole, the bromine and fluorine atoms, being highly electronegative, are expected to act as electron-withdrawing groups, affecting the electron density distribution. The methyl group, in contrast, is an electron-donating group. DFT calculations would quantify these effects, providing values for atomic charges and mapping the molecular electrostatic potential (MEP), which indicates regions of positive and negative charge.

Table 1: Illustrative DFT-Calculated Ground State Properties (Note: The following data is hypothetical and serves to illustrate the typical output of DFT calculations for a molecule like this compound, based on studies of related compounds.)

| Property | Illustrative Calculated Value |

| Ground State Energy | -2850.123 Hartrees |

| Dipole Moment | 2.5 Debye |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory provide systematically improvable accuracy for electronic structure determination. mdpi.com While computationally more demanding than DFT, these methods are often used as benchmarks. For indole and its derivatives, ab initio calculations can provide highly accurate predictions of molecular geometries, energies, and other electronic properties, serving as a reference for validating results from less computationally intensive methods like DFT.

A significant application of quantum chemical calculations is the prediction of spectroscopic data that can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations, particularly using DFT, have become a vital tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.). mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps to confirm the molecular structure. For halogenated compounds, these predictions are particularly useful for assigning signals in complex spectra. mdpi.com

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) (Note: This table is for illustrative purposes only.)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H1 (N-H) | 8.15 | 8.10 |

| H2 | 7.20 | 7.18 |

| H4 | 7.55 | 7.52 |

| H7 | 7.40 | 7.38 |

| CH₃ | 2.30 | 2.28 |

Vibrational Frequencies: DFT calculations are also used to predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectra. tsijournals.com Each calculated frequency corresponds to a specific normal mode of vibration within the molecule (e.g., C-H stretching, N-H bending). These theoretical spectra, while often requiring a scaling factor to match experimental results perfectly, are invaluable for assigning the vibrational modes observed in experimental spectra. mdpi.com

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

While quantum chemical calculations typically focus on a single, static molecule (often in the gas phase), Molecular Dynamics (MD) simulations allow for the study of molecular motion and the influence of the surrounding environment, such as a solvent. MD simulations model the behavior of a molecule over time by solving Newton's equations of motion.

For a molecule like this compound, MD simulations could be used to:

Explore its conformational landscape by simulating the rotation of the methyl group and other flexible parts of the molecule.

Study how the molecule interacts with solvent molecules (e.g., water, DMSO), providing insights into its solubility and the stability of different conformations in solution.

Investigate how the molecule might interact with a biological target, such as a protein binding site.

Theoretical Exploration of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, providing a detailed picture of how reactants are converted into products. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

For this compound, theoretical methods could be used to explore its potential reactivity in various chemical transformations. For example, calculations could predict the most likely site for electrophilic substitution on the indole ring or model the mechanism of a proposed synthetic route. The calculated activation energies (the energy difference between the reactants and the transition state) can help predict reaction rates and feasibility.

Structure-Property Relationship Modeling: Understanding the Influence of Substituents on Molecular Characteristics

Structure-Property Relationship modeling aims to understand how changes in a molecule's structure affect its physical, chemical, and biological properties. Computational studies on a series of related indole derivatives can reveal clear trends. For instance, DFT calculations on various substituted indoles have been used to predict their oxidation potentials, showing a good correlation between theoretical values and experimental observations. rsc.org

In Silico Screening Methodologies for Derivative Design and Chemical Space Exploration

The exploration of the chemical space surrounding this compound is a critical step in the discovery of novel derivatives with potentially enhanced biological activities. In silico screening methodologies provide a time- and cost-effective approach to navigate this vast chemical landscape. acs.org These computational techniques enable the design and evaluation of virtual compound libraries, prioritizing the synthesis of molecules with the highest probability of desired therapeutic effects.

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based methods. Ligand-based virtual screening (LBVS) utilizes the knowledge of known active compounds to identify new molecules with similar properties. mdpi.com For instance, an indole derivative with known activity, such as G24 which has shown inhibitory effects on DNA gyrase, can serve as a template for similarity searches within large compound databases. acs.org This approach has been successfully employed to identify novel anti-tuberculosis agents. acs.org

Structure-based virtual screening (SBVS), on the other hand, relies on the three-dimensional structure of the biological target. This method has been used to identify potential inhibitors for various targets, including the Nipah virus attachment glycoprotein (NiV-G) and dihydrofolate reductase (DHFR). jetir.orgtandfonline.com In the context of this compound, if the target protein is known, SBVS can be a powerful tool for designing derivatives that exhibit strong binding affinities. Molecular docking, a key component of SBVS, predicts the preferred orientation of a ligand when bound to a target, and this information can guide the rational design of more potent inhibitors. jetir.org

The process of derivative design often involves the creation of a virtual library of analogs of the lead compound, in this case, this compound. This can be achieved by introducing various substituents at different positions of the indole scaffold. Computational methods can then be used to predict the properties of these virtual compounds. For example, quantum chemical calculations can be employed to understand the electronic properties and reactivity of indole derivatives. nih.govmdpi.com

A crucial aspect of in silico screening is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. tandfonline.com Early assessment of these pharmacokinetic parameters helps in filtering out compounds that are likely to fail in later stages of drug development. tandfonline.com For instance, parameters like human intestinal absorption and Caco-2 cell permeability can be computationally predicted. tandfonline.com

The following interactive table illustrates a hypothetical virtual screening workflow for derivatives of this compound, showcasing the types of data that would be generated and analyzed.

| Derivative | Modification | Docking Score (kcal/mol) | Predicted Human Intestinal Absorption (%) | Predicted Caco-2 Permeability (log Papp) |

| 1 | R = H | -7.2 | 85 | 0.95 |

| 2 | R = CH3 | -7.8 | 88 | 1.02 |

| 3 | R = Cl | -8.1 | 82 | 0.91 |

| 4 | R = OCH3 | -7.5 | 86 | 0.98 |

Molecular dynamics (MD) simulations can further refine the results of virtual screening by providing insights into the stability of ligand-protein complexes over time. nih.gov For example, MD simulations have been used to confirm that hydrogen bond interactions with specific residues, such as Asp79 in DNA gyrase, are crucial for the high-affinity binding of certain indole inhibitors. nih.gov

The ultimate goal of these computational studies is to efficiently explore the vast chemical space of possible derivatives. rsc.orgacs.org By integrating various in silico tools, researchers can prioritize the synthesis and experimental testing of a smaller, more promising set of compounds, thereby accelerating the discovery of new therapeutic agents. jetir.org

Emerging Applications and Research Perspectives for 6 Bromo 5 Fluoro 3 Methyl 1h Indole

Versatility as a Key Precursor in Multi-Step Organic Synthesis for Complex Molecules

While specific multi-step syntheses commencing from 6-bromo-5-fluoro-3-methyl-1H-indole are still emerging in publicly accessible literature, its structure is inherently designed for synthetic versatility, positioning it as a valuable precursor for complex molecules. The reactivity of its distinct functional groups can be selectively harnessed for molecular elaboration.

The bromine atom at the C6 position is a key handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules. For instance, similar 6-bromoindole (B116670) derivatives are readily used in reactions such as:

Suzuki Coupling: To introduce new aryl or vinyl groups.

Buchwald-Hartwig Amination: To form arylamines.

Sonogashira Coupling: To install alkyne moieties.

Heck Coupling: To append alkene fragments.

The indole (B1671886) nitrogen (N1) provides another site for diversification. It can be alkylated, arylated, or acylated, and has been used to attach peptide-like chains or other functional side chains to the indole core in related compounds. nih.gov For example, syntheses starting with 6-bromoindole have shown successful alkylation of the indole nitrogen, followed by further functionalization to create inhibitors of bacterial enzymes. nih.gov

Furthermore, the C3-methyl group and the C2 position offer potential for additional modifications. Recent research has demonstrated photochemical methods for the direct C-H alkylation of indoles, suggesting that even positions not pre-functionalized can be targets for building molecular complexity. nih.gov The combination of these reactive sites makes this compound a highly adaptable platform for generating libraries of complex, polysubstituted indole derivatives for screening in drug discovery and materials science.

Potential in Materials Science and Advanced Functional Materials

The unique electronic and structural features imparted by halogen atoms make this compound an intriguing candidate for the development of novel functional materials.

In the field of organic electronics, the performance of materials is heavily dependent on their molecular packing in the solid state, which influences charge carrier mobility. Halogenation is a known strategy to control this packing. Research on halogenated benzo[1,2-b:4,5-b′]dithiophene (DTBDT) derivatives has shown that introducing bromine atoms can lead to highly ordered molecular packing and improved crystallinity, which are desirable properties for organic solar cells. rsc.org The bromine and fluorine atoms on the this compound scaffold can similarly guide intermolecular interactions, potentially leading to well-ordered thin films suitable for components in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The indole moiety itself is a component of many organic electronic materials, and its halogenation provides a route to tune its electronic energy levels (HOMO/LUMO) for better device performance. bldpharm.com

Indole derivatives are known for their fluorescent properties, which are sensitive to the local environment and substitution patterns on the indole ring. nih.gov Studies on 5-substituted indoles, including 5-bromoindole, have demonstrated that both the nature of the substituent and polymerization significantly affect the excitation and emission spectra. rsc.org The fluorescence of these monomers and their corresponding polymers has been systematically investigated, showing that increased electron delocalization in oligomeric structures leads to a red-shift in the emission wavelength. rsc.org

For this compound, the combined electronic effects of the electron-withdrawing fluorine and bromine atoms are expected to modulate its intrinsic fluorescence. This predictable modification of photophysical properties is a key principle in the design of fluorescent probes. By incorporating this scaffold into larger molecular systems, it is conceivable to develop probes that signal binding events or changes in their environment through a measurable fluorescent response.

Supramolecular chemistry relies on weak, non-covalent interactions to build ordered, higher-level structures from molecular components. Halogen bonding, an interaction between an electron-deficient halogen atom and a Lewis base, is an increasingly important tool in this field. researchgate.netacs.org The bromine atom in this compound is a potential halogen bond donor, capable of directing the assembly of molecules into predictable architectures like tapes, sheets, or three-dimensional networks. nih.govresearchgate.net

Furthermore, fluorine atoms can participate in weak hydrogen bonds and other dipole-dipole interactions, providing an additional layer of control over self-assembly. The synthesis of related fluorinated indole derivatives as potential ligands for constructing metal-organic frameworks (MOFs) highlights this potential, where weak F⋯H interactions were observed in the crystal structure. nih.gov The interplay of halogen bonding from the bromine, hydrogen bonding involving the indole N-H, and other weak interactions from the fluorine atom makes this compound a promising building block for creating complex and functional supramolecular systems.

Advanced Scaffold Design for Molecular Recognition and Ligand Development (focused on structural interactions)

The indole scaffold is a frequent component of molecules designed to bind to proteins and other biological targets. nih.govresearchgate.net The specific substitution pattern of this compound provides a sophisticated framework for rational ligand design, leveraging specific, structurally defined interactions to enhance binding affinity and selectivity.

Rational drug design is a systematic approach that uses knowledge of a biological target's structure to design molecules that bind to it effectively. bbau.ac.inslideshare.net Halogenated compounds are prevalent in pharmaceuticals, and for a long time, their role was considered to be primarily related to steric bulk and lipophilicity. nih.gov However, it is now understood that halogens actively participate in crucial, stabilizing interactions.

The key to the potential of this compound in ligand design lies in halogen bonding . nih.govacs.org The bromine atom, when covalently bonded to the electron-rich indole ring, possesses a region of positive electrostatic potential known as a σ-hole. This allows it to act as a highly directional Lewis acid, forming favorable interactions with Lewis basic sites in a protein's binding pocket, such as the backbone carbonyl oxygens or the side chains of serine, threonine, aspartate, and glutamate. acs.orgresearchgate.net The strength of this interaction increases from chlorine to bromine to iodine. acs.org

The presence of the highly electronegative fluorine atom at the adjacent C5 position further influences the electronic properties of the indole ring. This can enhance the magnitude of the bromine's σ-hole, potentially strengthening the halogen bond. Beyond this, halogens can also act as weak hydrogen bond acceptors, interacting with hydrogen bond donors in a protein. nih.govresearchgate.net This dual nature—acting as both a halogen bond donor and a potential hydrogen bond acceptor—provides remarkable flexibility for optimizing ligand-receptor interactions. Molecular dynamics simulations have confirmed the key role of halogen bonding in stabilizing ligand-receptor complexes. nih.gov Therefore, the rational incorporation of the this compound scaffold into a potential drug molecule allows medicinal chemists to probe for and exploit these specific interactions to achieve high affinity and selectivity for a given target.

Mechanistic Studies of Aryl Hydrocarbon Receptor (AhR) Ligand Interactions

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to various environmental xenobiotics and endogenous molecules. Mechanistic studies have revealed that the indole nucleus, the core structure of this compound, is a key pharmacophore for AhR interaction.

Research has demonstrated that simple indole derivatives, such as indole and 3-methyl indole (skatole), can function as agonists for the human AhR. nih.gov Upon binding, these ligands induce a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the ligand-receptor complex dimerizes with the AhR Nuclear Translocator (ARNT) protein. This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription. nih.gov Electrophoretic mobility shift assays (EMSA) have confirmed that exposure to 3-methyl indole enhances the binding of the AhR/ARNT complex to its DNA response element. nih.gov

Interestingly, this agonist activity appears to be species-specific, with indole and 3-methyl indole significantly activating the human AhR but only marginally affecting the mouse AhR. nih.gov This suggests an evolutionary adaptation of the human receptor to recognize microbiota-derived tryptophan metabolites. nih.gov

For a complex halogenated indole like this compound, the nature of its interaction with the AhR is expected to be modulated by its substituents. The electron-withdrawing properties of the bromine and fluorine atoms at the C6 and C5 positions, respectively, can alter the electron density distribution of the indole ring. This electronic modification can influence the binding affinity and efficacy of the compound as an AhR ligand compared to unsubstituted or singly substituted indoles. Mechanistic studies would be required to determine whether it acts as an agonist, a partial agonist, or an antagonist, and to quantify its potency.

Table 1: Interaction of Indole Derivatives with the Aryl Hydrocarbon Receptor (AhR)

| Compound | Interaction with Human AhR | Observed Effect |

| Indole | Agonist | Stimulates dose-dependent reporter gene activity. nih.gov |

| 3-Methyl Indole | Agonist | Elicits a dose-dependent increase in AhR activity, equivalent to indole. nih.gov |

| 1-Methyl Indole | No significant activity | Does not significantly activate the human AhR. nih.gov |

| 2-Methyl Indole | No significant activity | Does not significantly activate the human AhR. nih.gov |

Hypotheses for Ligand-Target Protein Binding Modes

The binding of a ligand like this compound to a target protein, such as the AhR, is governed by a combination of non-covalent interactions. The indole scaffold itself is capable of engaging in multiple types of interactions, including hydrogen bonding via the N-H group, π-π stacking through its aromatic ring system, and hydrophobic interactions. researchgate.net

In silico modeling of the human AhR ligand-binding domain (LBD) has led to the hypothesis of a bimolecular (2:1) stoichiometry, where two indole molecules bind within the LBD to activate the receptor. nih.gov This model suggests a specific spatial arrangement and orientation of the ligands are necessary for effective receptor activation.

For this compound, the halogen substituents introduce the potential for additional, highly specific interactions that can influence its binding mode and affinity:

Halogen Bonding: The bromine atom at the C6 position is a potential halogen bond donor. It can form a favorable, directional interaction with an electron-rich atom (like oxygen or nitrogen) in an amino acid residue within the protein's binding pocket. This could serve to anchor the ligand in a specific orientation, enhancing binding affinity and selectivity.

Hydrogen Bonding and Polar Interactions: The fluorine atom at the C5 position, being highly electronegative, can act as a hydrogen bond acceptor. It can also participate in other dipole-dipole interactions, further stabilizing the ligand-protein complex.

Hydrophobic and Steric Effects: The methyl group at the C3 position contributes to the hydrophobic character of the molecule, potentially interacting with nonpolar residues in the binding site. The size and position of the bromo and fluoro substituents also introduce steric constraints that dictate how the ligand can fit within the binding pocket.

These hypotheses suggest that the specific substitution pattern of this compound allows for a unique and potentially high-affinity binding mode compared to simpler indoles.

Table 2: Potential Binding Interactions for this compound

| Moiety of the Compound | Potential Interaction Type | Interacting Partner in Protein |

| Indole N-H | Hydrogen Bond Donor | Carbonyl oxygen, hydroxyl group |

| Indole Aromatic Rings | π-π Stacking | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| C6-Bromine | Halogen Bond Donor | Electron-rich atoms (O, N, S) |

| C5-Fluorine | Hydrogen Bond Acceptor, Dipolar | Hydrogen bond donors, polar residues |

| C3-Methyl | Hydrophobic Interaction | Nonpolar amino acid residues (e.g., Leu, Val, Ile) |

Future Directions in Synthetic, Mechanistic, and Applied Chemical Research of Halogenated Indoles

The indole core is considered a "privileged scaffold" in medicinal chemistry, and the introduction of halogens offers a powerful strategy for modulating biological activity. researchgate.netnih.gov The future of research on compounds like this compound is poised for significant advancement across synthetic, mechanistic, and applied domains.

Synthetic Directions: While classic methods like the Fischer indole synthesis are robust, they often require harsh conditions and may not be suitable for producing complex, unsymmetrically substituted indoles, sometimes resulting in product mixtures. acs.org Future synthetic research will likely focus on developing more efficient, sustainable, and regioselective methods. rug.nl Key areas of development include:

Novel Catalytic Systems: Exploring new transition metal or organocatalysts to facilitate C-H activation or cross-coupling reactions under milder conditions. researchgate.netlongdom.org

Multicomponent Reactions (MCRs): Designing innovative MCRs that can assemble complex halogenated indoles in a single step from simple, readily available precursors, improving atom economy and reducing waste. rug.nl

Late-Stage Functionalization: Creating methods for the precise introduction of halogen atoms onto an existing indole core, which would be invaluable for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.

Mechanistic Directions: A deeper understanding of how halogenation affects the chemical properties of the indole ring is crucial. Many reaction mechanisms involving indoles remain to be fully elucidated. longdom.orgcopernicus.org Future mechanistic studies should aim to:

Elucidate Reaction Pathways: Utilize computational chemistry and kinetic studies to map the detailed mechanisms of key synthetic transformations and biological interactions. copernicus.org

Quantify Substituent Effects: Investigate how the specific placement of different halogens (F, Cl, Br, I) influences the electronic distribution, reactivity, and metabolic stability of the indole scaffold.

Understand Target Interactions: Employ advanced structural biology techniques, such as cryo-electron microscopy and high-resolution crystallography, to obtain definitive structures of halogenated indoles bound to their protein targets, validating or refining binding hypotheses.

Applied Chemical Research: The broad pharmacological potential of the indole nucleus suggests that halogenated derivatives are a rich source for drug discovery. researchgate.netnih.gov Future applied research will focus on:

Exploring New Therapeutic Targets: Screening this compound and related compounds against a wide array of biological targets beyond the AhR, including kinases, microtubules, and various receptors, to uncover new therapeutic applications. acs.org

Lead Optimization: Using the compound as a starting point to design and synthesize novel analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Development of Chemical Probes: Utilizing halogenated indoles as chemical probes to study the function of specific proteins or biological pathways, leveraging their unique properties for imaging or affinity-based proteomics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-bromo-5-fluoro-3-methyl-1H-indole, and how are intermediates characterized?

- Methodology :

- Electrophilic bromination : Start with a fluorinated indole precursor (e.g., 5-fluoro-3-methyl-1H-indole) and use N-bromosuccinimide (NBS) in dichloromethane under controlled conditions to introduce bromine at the 6-position .

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : For functionalized derivatives, react 3-(2-azidoethyl)-5-fluoro-1H-indole with alkynes (e.g., ethynylanisole) using CuI as a catalyst in PEG-400:DMF solvent mixtures. Purify via flash column chromatography (70:30 EtOAc:hexane) .

- Characterization : Use H/C NMR, F NMR (for fluorine), and HRMS to confirm structure and purity. TLC (Rf values) monitors reaction progress .

Q. How can researchers confirm the molecular structure of this compound derivatives?

- Techniques :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-III generates thermal ellipsoid plots for visualizing atomic displacement .

- Spectroscopic validation : Compare experimental NMR chemical shifts (e.g., δ ~6.8–7.2 ppm for aromatic protons) and HRMS data with theoretical values. Fluorine (F NMR) typically shows signals at δ -114 to -115 ppm in CDCl .

Advanced Research Questions

Q. How do substituents (e.g., bromine, fluorine) influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic insights :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Use Pd catalysts (e.g., Pd(PPh)) with arylboronic acids to introduce aryl/heteroaryl groups at the 6-position .

- Fluorine : Electron-withdrawing effects stabilize intermediates but may reduce nucleophilic attack. Optimize reaction conditions (temperature, base) to balance reactivity and selectivity .

Q. What strategies improve yields in multi-step syntheses of this compound derivatives?

- Optimization approaches :

-

Solvent selection : PEG-400:DMF enhances solubility of polar intermediates in CuAAC reactions, improving reaction homogeneity .

-

Catalyst loading : Reduce CuI from 1.3 eq. to 0.2 eq. to minimize side reactions (e.g., Glaser coupling) while maintaining efficiency .

-

Workup protocols : Use aqueous extraction (3× EtOAc) and NaSO drying to remove residual Cu salts and PEG-400 .

Reaction Yield (Reported) Key Variables Reference CuAAC with ethynylanisole 42–46% 1.3 eq. CuI, 12 hr RT Bromination with NBS 97% NBS in DCM, 0°C to RT

Q. How can researchers resolve contradictions in biological activity data for indole derivatives?

- Analytical framework :

- Dose-response curves : Test compounds across a wide concentration range (nM–µM) to identify IC/EC values. Use ANOVA for statistical validation .

- Structural analogs : Compare this compound with analogs lacking bromine/fluorine to isolate substituent effects on bioactivity (e.g., α-adrenoceptor binding) .

- Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding modes with target proteins, correlating with experimental K values .

Data Interpretation & Troubleshooting

Q. Why do some synthetic routes for this compound derivatives result in low yields (<25%)?

- Key factors :

- Steric hindrance : Bulky substituents (e.g., 4-fluorophenyl) at the 3-position reduce reaction rates in CuAAC. Switch to smaller alkynes or optimize reaction time .

- Purification challenges : Residual DMF/PEG-400 in crude products complicates column chromatography. Pre-purify via precipitation (water) or activated charcoal .

Q. How to validate the purity of this compound for pharmacological assays?

- Protocol :

- HPLC : Use a C18 column (MeCN:HO gradient) with UV detection at 254 nm. Purity ≥95% is acceptable for in vitro studies .

- Elemental analysis : Match experimental C, H, N, Br, F percentages with theoretical values (deviation ≤0.4%) .

Ethical & Safety Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.